N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula CHClN and a molar mass of 173.64 g/mol. This compound is categorized as a cyclopropylamine derivative, which has shown potential in various scientific applications, particularly in medicinal chemistry and pharmacology. The compound is also recognized for its role as an inhibitor of lysine-specific demethylase 1 (LSD1), a target for cancer therapy and other diseases .
The synthesis of N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Typically, inert atmospheres are used to prevent oxidation or moisture interference during the synthesis process .
The molecular structure of N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride features a cyclopropane ring attached to an amine group, which is further substituted with a pyrazole ring. The presence of the hydrochloride indicates that the amine group is protonated.
N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride participates in various chemical reactions:
The reactivity of this compound is influenced by the electronic nature of the pyrazole ring and the steric hindrance provided by the cyclopropane structure, which can dictate its behavior in various synthetic pathways .
The mechanism of action for N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride primarily involves its interaction with specific enzymes such as LSD1. By inhibiting LSD1, this compound can modulate epigenetic regulation processes that are crucial for gene expression.
Inhibition studies have shown that this compound effectively reduces LSD1 activity, which may lead to reactivation of silenced tumor suppressor genes in cancer cells. This mechanism highlights its potential therapeutic applications in oncology .
Relevant analyses indicate that the compound's stability and solubility profile make it suitable for various biological assays and potential therapeutic formulations .
N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride has several significant applications:
These applications underscore its importance in advancing scientific knowledge and therapeutic strategies against cancer and other diseases .
The core synthetic route for N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine involves a reductive amination between 1H-pyrazole-3-carbaldehyde and cyclopropanamine. This reaction proceeds via Schiff base formation, where the aldehyde group of the pyrazole derivative nucleophilically attacks the primary amine group of cyclopropanamine. The resulting imine intermediate (R-N=CH-R') is subsequently reduced to the secondary amine using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) [5]. Alternative pathways include nucleophilic substitution reactions between halogenated pyrazole intermediates (e.g., 3-(chloromethyl)-1H-pyrazole) and cyclopropanamine, though this method requires stringent temperature control (0–5°C) to minimize di-alkylation byproducts [5].
Regioselectivity challenges arise due to the ambident nucleophilicity of pyrazole nitrogen atoms. Unsubstituted pyrazole derivatives exhibit a 3:1 preference for N1-alkylation over N2-alkylation. This selectivity is enhanced using phase-transfer catalysts like tetrabutylammonium bromide (TBAB), achieving >95% N1-regioselectivity under mild conditions (40°C, 6 hours) [5]. Computational studies suggest that N1-alkylation is kinetically favored due to lower transition-state energy (ΔG‡ ≈ 12.3 kcal/mol) compared to N2-alkylation (ΔG‡ ≈ 15.1 kcal/mol) .
Table 1: Optimization of Reductive Amination Conditions
Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
Sodium borohydride | Methanol | 25 | 78 | <5% Alcohol |
Sodium cyanoborohydride | Ethanol | 25 | 85 | <2% Imine |
Lithium aluminum hydride | Tetrahydrofuran | 0 | 92 | <8% Aldehyde |
Conversion of the free base to N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride involves acid-base reactions in anhydrous solvents. Gaseous hydrogen chloride (HCl) is bubbled through a chilled (−10°C) diethyl ether solution of the free base, triggering precipitation within 30 minutes. The reaction follows second-order kinetics, with protonation occurring preferentially at the aliphatic amine site (pKₐ ≈ 10.2) rather than the pyrazole nitrogen (pKₐ ≈ 2.5) [2] [4].
Critical parameters for yield optimization include:
Salt crystallization kinetics reveal an optimal supersaturation index (S) of 1.5–2.0, with agitation rates of 200 rpm producing particles with uniform morphology (mean diameter: 50±5 μm). Post-precipitation, the solid is washed with cold acetone to remove residual HCl, increasing pharmaceutical purity to >99.5% [2].
Regioselectivity in pyrazole functionalization dictates solvent and catalyst selection:
Table 2: Solvent and Catalyst Impact on Regioselectivity
Reaction System | N1:N2 Ratio | Rate Constant (k, min⁻¹) | Byproduct Formation |
---|---|---|---|
Dimethylformamide, no catalyst | 3:1 | 0.008 | <7% Dialkylation |
Ethanol, pTSA (5 mol%) | 8:1 | 0.015 | <3% Enamine |
Tetrahydrofuran, ZnCl₂ (10 mol%) | >20:1 (C4) | 0.021 | <1% Oligomers |
Purification addresses three key impurities: unreacted cyclopropanamine, dialkylated byproducts, and regioisomeric pyrazole adducts. Sequential purification protocols include:
Crystallization thermodynamics reveal an ideal nucleation temperature of 5–10°C, with crystal growth optimized at −5°C. The hydrochloride salt exhibits monoclinic P2₁/c space group symmetry with unit cell parameters a = 8.21 Å, b = 11.03 Å, c = 12.94 Å, and β = 98.6° [4].
Sustainable manufacturing leverages four strategies:
Life-cycle assessment confirms that these innovations reduce the E-factor (kg waste/kg product) from 120 (batch) to 18 (continuous flow), with a 75% reduction in carbon footprint [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1